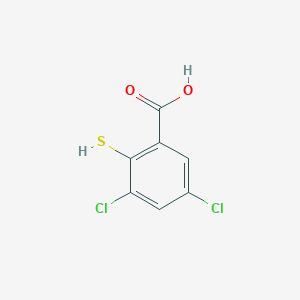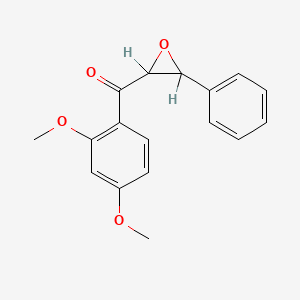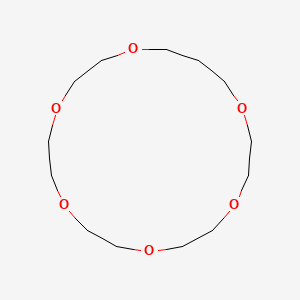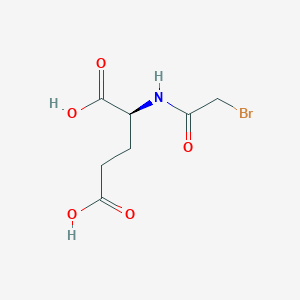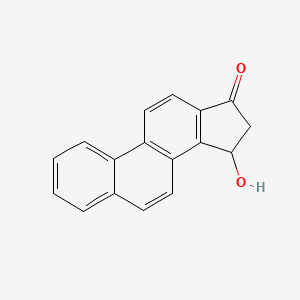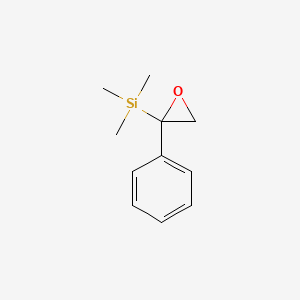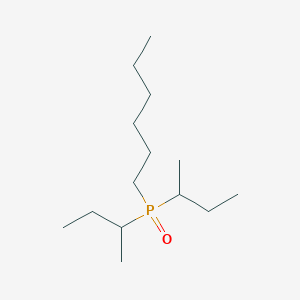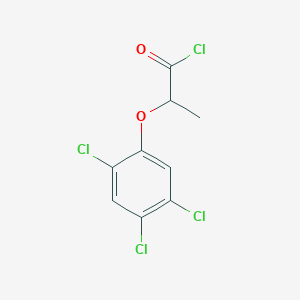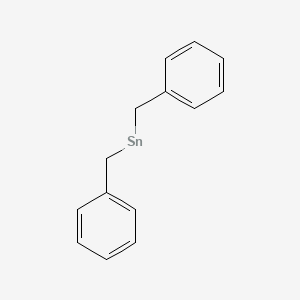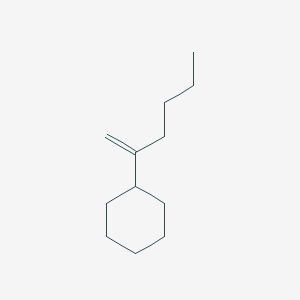
(Hex-1-en-2-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hex-1-en-2-yl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with a hex-1-en-2-yl substituent. Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single-bonded to other atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (Hex-1-en-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction proceeds as follows:
C6H11OH→C6H10+H2O
The crude product is then purified by treatment with sodium hydrogen carbonate to remove traces of acid and water .
Industrial Production Methods
Industrial production of cyclohexane derivatives often involves catalytic hydrogenation of benzene. The process typically uses a nickel or platinum catalyst under high pressure and temperature conditions. The resulting cyclohexane can then be further functionalized to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
(Hex-1-en-2-yl)cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol.
Reduction: Reduction reactions can convert cyclohexanone back to cyclohexanol.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexanol
Substitution: Halogenated cyclohexane derivatives
Aplicaciones Científicas De Investigación
(Hex-1-en-2-yl)cyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid membranes and as a model compound for studying hydrophobic interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism by which (Hex-1-en-2-yl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and pathways. For example, in biological systems, it may interact with lipid membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A cyclohexane derivative with a ketone group
Uniqueness
(Hex-1-en-2-yl)cyclohexane is unique due to the presence of the hex-1-en-2-yl substituent, which imparts distinct chemical and physical properties. This substituent allows for additional functionalization and reactivity compared to simpler cyclohexane derivatives .
Propiedades
Número CAS |
54248-57-6 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
hex-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C12H22/c1-3-4-8-11(2)12-9-6-5-7-10-12/h12H,2-10H2,1H3 |
Clave InChI |
JDCBUYRMEWEJSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
